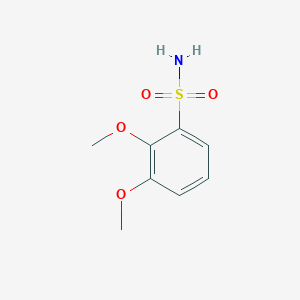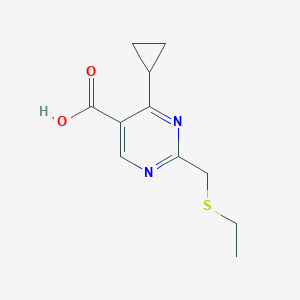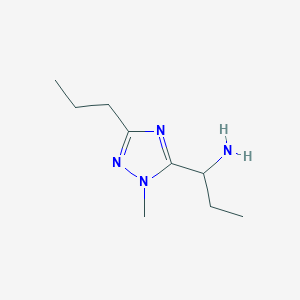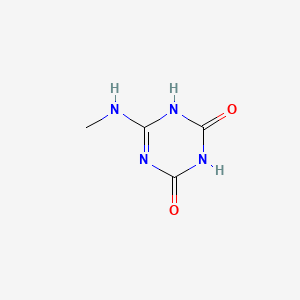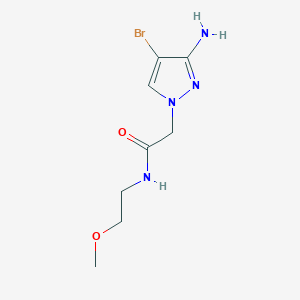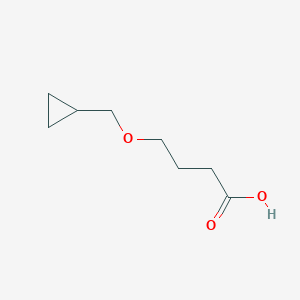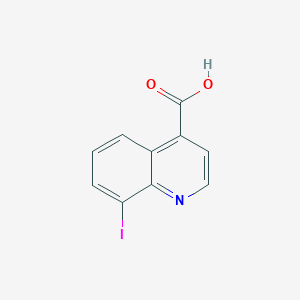
8-Iodoquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Iodoquinoline-4-carboxylic acid is a heterocyclic aromatic compound that contains both a quinoline ring and a carboxylic acid group. The presence of an iodine atom at the 8th position of the quinoline ring makes this compound unique and potentially useful in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Iodoquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the use of a one-pot, three-component reaction with trifluoroacetic acid as a catalyst under acidic conditions. The starting materials typically include iodo-aniline, pyruvic acid, and phenyl-substituted aldehydes . This method offers advantages such as rapid response times, cost-effective catalysts, high product yields, and efficient purification procedures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can be employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
8-Iodoquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form quinoline-4-carboxylic acid derivatives or reduced to form corresponding alcohols.
Condensation Reactions: The compound can participate in condensation reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or other nucleophiles can be used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) in acidic or alkaline media.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, such as 2-substituted quinoline-4-carboxylic acids and their corresponding alcohols .
Aplicaciones Científicas De Investigación
8-Iodoquinoline-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial activity against various pathogens, including S. epidermidis, K. pneumoniae, and C.
Medicine: Potential use in drug discovery and development due to its unique structure and biological activity.
Industry: Employed in the production of commercial antioxidants and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 8-Iodoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s iodine atom and carboxylic acid group play crucial roles in its biological activity. For example, the compound can inhibit microbial adhesion, which is the initial stage of biofilm development . Additionally, its quinoline ring structure allows it to interact with various enzymes and receptors, potentially leading to antimicrobial and anticancer effects .
Comparación Con Compuestos Similares
8-Iodoquinoline-4-carboxylic acid can be compared with other similar compounds, such as:
Quinoline-4-carboxylic acid: Lacks the iodine atom, which may result in different biological activities and chemical reactivity.
8-Hydroxyquinoline-4-carboxylic acid: Contains a hydroxyl group instead of an iodine atom, leading to different chelating properties and biological effects.
2-Substituted Quinoline-4-carboxylic acids: These compounds have substitutions at the 2nd position, which can significantly alter their chemical and biological properties.
The uniqueness of this compound lies in its iodine substitution, which imparts distinct chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C10H6INO2 |
|---|---|
Peso molecular |
299.06 g/mol |
Nombre IUPAC |
8-iodoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H6INO2/c11-8-3-1-2-6-7(10(13)14)4-5-12-9(6)8/h1-5H,(H,13,14) |
Clave InChI |
MVRJOAHCROTEFG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CN=C2C(=C1)I)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


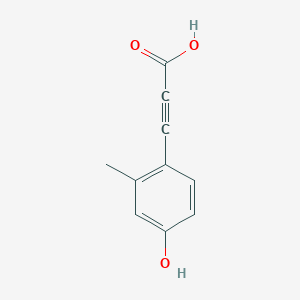
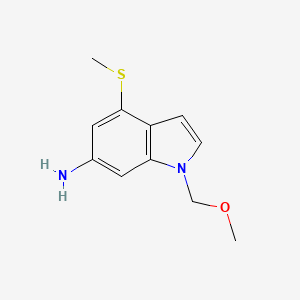
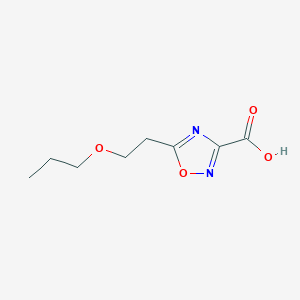
![2-Amino-5-[(pyridin-2-yl)methyl]thiophene-3-carbonitrile](/img/structure/B13630344.png)

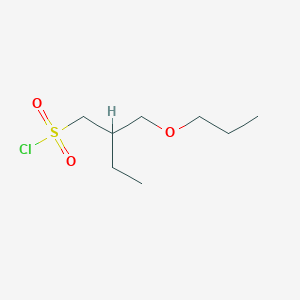

![2-{4-[(2-Fluoroprop-2-en-1-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine, trifluoroacetic acid](/img/structure/B13630371.png)
